molecular formula C11H12BrNO5 B14245247 Carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester CAS No. 364736-17-4

Carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester

Cat. No.: B14245247
CAS No.: 364736-17-4
M. Wt: 318.12 g/mol
InChI Key: RLWHWYZXEIBFBY-UHFFFAOYSA-N
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Description

Carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester is a chemical compound with the molecular formula C11H12BrNO5 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a propyl methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The bromination and nitration of the phenyl ring are achieved through electrophilic aromatic substitution reactions using bromine and nitric acid, respectively .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as sulfuric acid are commonly used to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, amines.

Major Products Formed

Scientific Research Applications

Carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with potential biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Carbonic acid, 4-bromo-2-fluoro-5-nitrophenyl ethyl ester
  • Propanoic acid, 2-bromo-, methyl ester

Uniqueness

The presence of both bromine and nitro groups on the phenyl ring makes it a versatile intermediate for various chemical transformations .

Properties

CAS No.

364736-17-4

Molecular Formula

C11H12BrNO5

Molecular Weight

318.12 g/mol

IUPAC Name

2-(5-bromo-2-nitrophenyl)propyl methyl carbonate

InChI

InChI=1S/C11H12BrNO5/c1-7(6-18-11(14)17-2)9-5-8(12)3-4-10(9)13(15)16/h3-5,7H,6H2,1-2H3

InChI Key

RLWHWYZXEIBFBY-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)OC)C1=C(C=CC(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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